molecular formula C10H9N3S B14118269 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B14118269
M. Wt: 203.27 g/mol
InChI Key: ALHGVKAIXXQXJE-UHFFFAOYSA-N
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Description

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenylethenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of 2-phenylethenyl halides with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the phenylethenyl halide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phenylethenyl group can be reduced to a phenylethyl group using hydrogenation.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the phenylethenyl group can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-phenylethyl)-1H-1,2,4-triazole-5-thiol
  • 3-(2-phenylethynyl)-1H-1,2,4-triazole-5-thiol
  • 3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thiol

Uniqueness

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond in the phenylethenyl group allows for additional chemical transformations and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

5-(2-phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

InChI Key

ALHGVKAIXXQXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=S)NN2

Origin of Product

United States

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